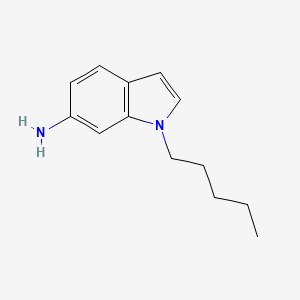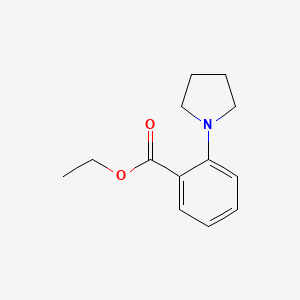
Methyl 2-(4-formyl-1H-indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-formyl-1H-indol-1-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole ring system, which is known for its aromatic properties and biological relevance.
Preparation Methods
The synthesis of Methyl 2-(4-formyl-1H-indol-1-yl)acetate typically involves the formation of the indole ring followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as DMF and POCl3 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Methyl 2-(4-formyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-(4-formyl-1H-indol-1-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(4-formyl-1H-indol-1-yl)acetate is largely dependent on its interactions with biological targets. Indole derivatives are known to interact with various enzymes and receptors in the body, influencing biological pathways . For example, they can inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The formyl group may also play a role in binding to specific molecular targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Methyl 2-(4-formyl-1H-indol-1-yl)acetate can be compared with other indole derivatives such as:
Methyl 2-(1H-indol-3-yl)acetate: This compound has a similar structure but with a different substitution pattern on the indole ring.
Methyl 2-(1H-indol-4-yl)acetate: Another similar compound with a different position of the substituent on the indole ring.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(4-formylindol-1-yl)acetate |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-5-10-9(8-14)3-2-4-11(10)13/h2-6,8H,7H2,1H3 |
InChI Key |
ASGRDCQCWZSYRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC2=C(C=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)





![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)





